1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

Description

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical science. nih.govnumberanalytics.com The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comchinesechemsoc.org The C-F bond is one of the strongest single bonds in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. nih.govjst.go.jp This unique stability is a primary reason for their widespread use in pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. chinesechemsoc.orgwikipedia.org

The field has evolved significantly since its inception, with industrial organofluorine chemistry developing over the past 80 years. nih.govjst.go.jp Initially, research focused on harnessing highly reactive and often hazardous fluorinating agents. nih.gov Over the last decade, however, significant progress has been made in developing safer and more selective methods for creating fluorinated molecules. chinesechemsoc.org Perfluorinated and polyfluorinated compounds are a major subclass within this field, valued for properties such as combined hydrophobicity and lipophobicity (aversion to both water and oils), which are exploited in specialized surfactants and surface coatings. nih.gov

Significance of Terminal Iodine Functionality in Perfluorinated Structures

While the perfluorinated carbon backbone of a molecule is generally inert, the presence of a terminal iodine atom introduces a point of high reactivity. aaronchem.com The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the C-F bonds that dominate the rest of the molecule. This feature makes perfluoroalkyl iodides valuable as synthetic intermediates. aaronchem.com

The C-I bond serves as a functional handle, allowing the stable, electron-withdrawing perfluoroalkyl group to be attached to other molecules. aaronchem.com This is crucial in the synthesis of complex fluorinated compounds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. aaronchem.com The reactivity of the C-I bond facilitates reactions such as radical additions, couplings, and the formation of organometallic reagents. Furthermore, these compounds are precursors to hypervalent iodine reagents, which are powerful and versatile oxidizing agents used in a wide range of organic transformations. nih.gov This dual nature—a stable fluorinated chain coupled with a reactive terminal iodide—is the key to their utility in advanced chemical synthesis.

Research Landscape and Emerging Trends for Polyfluorinated Alkyl Iodides

The research landscape for polyfluorinated alkyl substances (PFAS), the broader family to which polyfluorinated alkyl iodides belong, is increasingly shaped by environmental and regulatory considerations. nih.govsemanticscholar.org Due to their extreme persistence in the environment, there has been a global trend away from long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). nih.govnih.gov This has spurred research into shorter-chain alternatives and new classes of fluorinated compounds that may offer similar performance with improved environmental profiles. nih.gov

Consequently, a major trend in the field is the development of novel synthetic methodologies and the exploration of new fluorinated building blocks. chinesechemsoc.org The demand for precise and efficient analytical techniques to detect and quantify a growing number of known and unknown PFAS in environmental samples has also intensified. tandfonline.com Research focuses on understanding the fate, transport, and potential transformation pathways of these compounds. tandfonline.com For synthetic chemists, this translates to a focus on creating well-defined polyfluorinated structures and developing reactions that are highly selective and efficient, minimizing the formation of unwanted byproducts. Telomerization, a key industrial process for producing perfluoroalkyl iodides, continues to be an area of research for optimizing the synthesis of specific chain lengths while reducing the output of undesirable heavy telomers. google.com

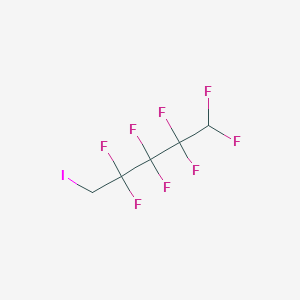

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F8I/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGYSVVJRMSEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F8I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379731 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-74-0 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 678-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1,2,2,3,3,4,4 Octafluoro 5 Iodopentane

Chemo- and Regioselective Synthetic Pathways to 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

The synthesis of this compound requires precise control over the introduction of both fluorine and iodine atoms to achieve the desired isomer. Chemo- and regioselectivity are paramount in these synthetic routes to avoid the formation of unwanted byproducts and ensure high yields of the target compound.

Free-radical addition is a cornerstone reaction in the synthesis of many iodofluorocarbons. wikipedia.org This type of reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgucr.edu The relatively weak carbon-iodine bond in perfluoroalkyl iodides allows for homolytic cleavage under thermal or photochemical conditions to generate a perfluoroalkyl radical. nih.gov

The general mechanism involves:

Initiation: A radical initiator (e.g., AIBN, peroxides) or energy source (heat, UV light) generates the initial radical species. wordpress.comuchicago.edu For instance, the initiator abstracts an iodine atom from a PFAI or the PFAI itself undergoes homolysis.

Propagation: The generated perfluoroalkyl radical adds across the double bond of an alkene. This addition is typically regioselective, with the radical adding to the least substituted carbon to form a more stable secondary radical intermediate. wordpress.com This new radical then abstracts an iodine atom from another molecule of the starting perfluoroalkyl iodide, regenerating the perfluoroalkyl radical and continuing the chain. wikipedia.org

Termination: The reaction ceases when two radical species combine. wikipedia.org

In the context of this compound, a plausible pathway is the free-radical addition of 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane to ethylene. The octafluorobutyl radical adds to ethylene, and the resulting radical intermediate abstracts an iodine atom to yield the final product.

Table 1: Common Initiator Systems for Free-Radical Reactions

| Initiator Type | Example | Activation Method | Typical Reaction Temperature |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal | ~80 °C |

| Peroxides | Benzoyl Peroxide | Thermal or Photochemical | 60-100 °C |

| Metal Hydrides | Tributyltin Hydride (n-Bu3SnH) | Thermal (with AIBN) | ~80 °C |

| Photochemical | UV Light / Blue Light | Light Irradiation | Ambient Temperature |

The rational design of precursors is critical for the successful synthesis of this compound. One common strategy involves the telomerization of tetrafluoroethylene (B6358150) (TFE). In this process, a "telogen" such as iodine or a shorter perfluoroalkyl iodide reacts with multiple units of a "taxogen" (TFE) to build the carbon chain. By carefully controlling the stoichiometry and reaction conditions, the chain length can be directed towards the desired C4 intermediate, which can then be further functionalized.

Another approach involves the use of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) as a precursor. nih.gov The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an iodide nucleophile in a substitution reaction. This method offers excellent control over the position of the iodine atom.

Derivatization strategies may also be employed to enhance reactivity or selectivity. For example, the introduction of specific functional groups on the alkene precursor can influence the regioselectivity of the radical addition by stabilizing the intermediate radical at a specific position.

Modern synthetic chemistry has seen the development of powerful catalytic systems that can facilitate fluorination and iodination reactions with high efficiency and selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for generating perfluoroalkyl radicals from their corresponding iodides. nih.govrsc.org A photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the perfluoroalkyl iodide to generate the perfluoroalkyl radical. nih.gov This method avoids the need for high temperatures or harsh chemical initiators. conicet.gov.ar

Hypervalent Iodine Catalysis: Hypervalent iodine compounds are versatile reagents and catalysts for a variety of transformations, including fluorination. cardiff.ac.uknih.gov For instance, ArIF₂ reagents, which can be generated in situ, are effective for the fluorination of alkenes. nih.govnih.gov While typically used for introducing fluorine, related hypervalent iodine chemistry can also be adapted for iodination reactions or for activating substrates towards subsequent functionalization. cardiff.ac.uk

Transition Metal Catalysis: Transition metals like palladium and copper can catalyze cross-coupling reactions to form C-F and C-I bonds. While direct C-H fluorination or iodination of a saturated perfluoroalkane is challenging, these catalysts are instrumental in synthesizing complex fluorinated molecules from functionalized precursors. nih.govresearchgate.net

Table 2: Comparison of Catalytic Systems for PFAI Synthesis

| Catalyst System | Activation Method | Key Advantages | Typical Substrates |

| Photoredox Catalysis | Visible Light | Mild conditions, high functional group tolerance | Perfluoroalkyl iodides, alkenes, arenes |

| Hypervalent Iodine | Oxidant | Metal-free, unique reactivity | Alkenes, alkynes, arenes |

| Transition Metal | Ligand/Heat | Broad scope, well-established | Aryl halides, boronic acids, functionalized alkanes |

Exploration of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and predicting reaction outcomes. The synthesis of this compound involves complex bond-forming events whose pathways can be elucidated through kinetic, thermodynamic, and computational studies.

The regioselectivity observed in many synthetic routes to this compound can often be explained by considering kinetic and thermodynamic control. researchgate.netresearchgate.net

Kinetic Control: The kinetically controlled product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. In free-radical additions to unsymmetrical alkenes, the initial addition of the perfluoroalkyl radical is often the rate-determining step, and its regioselectivity is kinetically governed. The radical will preferentially attack the position that leads to the most stable transition state.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. If the reaction conditions allow for reversibility, the initial kinetic product may rearrange to the more stable thermodynamic product over time. researchgate.net In the case of radical additions, the stability of the intermediate radical (e.g., tertiary > secondary > primary) is a key thermodynamic factor that influences the final product distribution. wordpress.com For the addition of a C4F8 radical to an alkene, the formation of the most stable carbon-centered radical intermediate is thermodynamically favored.

Table 3: Factors Influencing Reaction Control in PFAI Synthesis

| Factor | Influence on Kinetic Control | Influence on Thermodynamic Control |

| Temperature | Lower temperatures favor the kinetic product. | Higher temperatures can provide energy to overcome the activation barrier for reversal, favoring the thermodynamic product. |

| Reaction Time | Shorter reaction times often yield the kinetic product. | Longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. |

| Reversibility | Favored by irreversible or fast subsequent steps. | Favored by reaction pathways where initial steps are reversible. |

| Catalyst | Can lower the activation energy for a specific pathway, directing the reaction to a kinetic product. | May also facilitate equilibration to the thermodynamic product. |

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides profound insight into the selectivity and reactivity of chemical reactions. nih.gov

For the free-radical addition pathway, the transition state of the radical adding to the alkene is of primary interest. The geometry and energy of this transition state determine the rate and regioselectivity of the addition. Steric and electronic factors play a crucial role. The bulky, electron-withdrawing perfluoroalkyl group will approach the alkene in a way that minimizes steric hindrance and maximizes electronic stabilization in the transition state.

Stereochemical Control and Isomerization in Iodofluorocarbon Synthesis

The introduction of stereocenters into highly fluorinated molecules is a formidable challenge in synthetic organic chemistry. The strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity and geometry of adjacent carbon centers. In the context of this compound, which is an achiral molecule, the discussion of stereochemical control primarily revolves around the synthesis of chiral derivatives or the potential for isomerization in related, more complex structures.

Generally, achieving stereocontrol in the synthesis of iodofluorocarbons can be approached through several strategies. dalalinstitute.com Asymmetric radical additions to fluoroalkenes, catalyzed by chiral Lewis acids or organocatalysts, represent a frontier in this field. These reactions aim to control the facial selectivity of the radical attack on the double bond, thereby establishing a defined stereocenter. However, the high reactivity of radical intermediates often makes achieving high enantioselectivity challenging.

Another key consideration is the potential for isomerization. While this compound itself is not prone to stereoisomerization, related unsaturated or branched iodofluorocarbons can undergo isomerization under thermal or photochemical conditions. These processes can involve radical intermediates and may lead to a mixture of geometric or constitutional isomers. Understanding and controlling these isomerization pathways is crucial for ensuring the purity and desired structure of the final product.

Table 1: General Strategies for Stereochemical Control in Fluorinated Alkane Synthesis

| Strategy | Description | Key Challenges |

| Asymmetric Radical Addition | Use of chiral catalysts or auxiliaries to control the stereochemical outcome of radical addition to a prochiral fluoroalkene. | High reactivity of radicals, difficulty in achieving high enantioselectivity. |

| Substrate Control | Utilizing existing stereocenters within the starting material to direct the stereochemistry of new centers. | Requires enantiomerically pure starting materials. |

| Chiral Pool Synthesis | Starting from readily available chiral fluorinated building blocks. | Limited availability of diverse chiral fluorinated starting materials. |

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a laboratory bench to a larger, academic scale (gram to kilogram) introduces a new set of challenges that require careful process optimization. For the synthesis of this compound, likely prepared via a free-radical telomerization reaction, several key parameters must be considered for a safe, efficient, and reproducible scale-up. researchgate.net

The telomerization of tetrafluoroethylene (TFE) with a suitable telogen, such as iodomethane, is a common route for producing perfluoroalkyl iodides. numberanalytics.com This process typically involves the generation of free radicals, which then propagate by adding to TFE monomers. numberanalytics.com The reaction is terminated by chain transfer with the telogen.

Key Parameters for Process Optimization:

Initiator Concentration: The choice and concentration of the radical initiator are critical. numberanalytics.com A higher concentration can lead to a faster reaction rate but may also increase the formation of undesired byproducts and pose safety risks due to increased exothermicity.

Molar Ratio of Reactants: The ratio of tetrafluoroethylene to the telogen influences the distribution of telomers with different chain lengths. researchgate.net Optimizing this ratio is essential to maximize the yield of the desired pentane (B18724) derivative.

Temperature and Pressure: These parameters significantly affect the reaction kinetics and the solubility of the gaseous TFE in the reaction medium. numberanalytics.com Careful control is necessary to maintain a steady reaction rate and prevent runaway reactions.

Solvent Selection: The choice of solvent can impact the solubility of reactants and the stability of the radical intermediates. nih.gov Perfluorinated solvents are often used to improve the solubility of TFE.

Purification Methods: On a larger scale, purification techniques such as distillation need to be optimized to efficiently separate the target compound from unreacted starting materials and other telomers.

Table 2: Comparison of Laboratory vs. Academic Scale-Up Considerations for Telomerization

| Parameter | Laboratory Scale (milligrams to grams) | Academic Scale-Up (grams to kilograms) |

| Reaction Vessel | Standard glassware (round-bottom flask) | Jacketed glass reactor or stainless-steel autoclave for pressure reactions. |

| Temperature Control | Heating mantle, oil bath | Circulating fluid in reactor jacket for precise and uniform temperature control. |

| Reagent Addition | Manual addition | Controlled addition via syringe pumps or addition funnels. |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer for efficient mixing of heterogeneous mixtures. |

| Safety | Standard fume hood | Enhanced safety measures, including blast shields and remote monitoring, especially when handling TFE. nih.gov |

By systematically addressing these parameters, the academic-scale synthesis of this compound can be achieved in a safe and efficient manner, providing sufficient material for further research and application development.

Chemical Reactivity and Transformation Pathways of 1,1,2,2,3,3,4,4 Octafluoro 5 Iodopentane

Halogen-Specific Reactivity and Carbon-Iodine Bond Transformations

The C-I bond is the most reactive site in the 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane molecule and the focal point for most of its chemical transformations. Its reactivity is characterized by its susceptibility to radical formation, its unusual interactions with nucleophiles, and its utility in forming organometallic compounds.

Reductive Elimination and Radical Processes

The C-I bond in perfluoroalkyl iodides like this compound is relatively weak and prone to homolytic cleavage, leading to the formation of a perfluoroalkyl radical. This process can be initiated by various means, including light or simple chemical agents, without the need for expensive transition metal catalysts. nih.gov

Visible light, for instance, can promote the generation of perfluoroalkyl radicals, which are valuable intermediates in synthesis. conicet.gov.ar Mechanistic studies suggest that simple bases such as potassium hydroxide (KOH) or sodium tert-butoxide (tBuONa) can activate the perfluoroalkyl iodide through a halogen bond interaction, promoting the homolysis of the C-I bond under mild conditions to generate the 1,1,2,2,3,3,4,4-octafluoropentyl radical. nih.gov This radical species can then participate in a variety of addition reactions.

Table 1: Radical Addition Reactions of Perfluoroalkyl Iodides

| Reactant Type | Initiator/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkenes | KOH, blue LED light | Iodoperfluoroalkylated alkanes | nih.govresearchgate.net |

| Alkynes | KOH, blue LED light | Iodoperfluoroalkylated alkenes | nih.gov |

| Styrenes | Visible Light / Photocatalyst | Perfluoroalkylated styrenes | conicet.gov.ar |

| Phenylacetylenes | Visible Light / Photocatalyst | Perfluoroalkylated phenylacetylenes | conicet.gov.ar |

Reductive elimination is another critical transformation, typically occurring as the final step in a catalytic cycle involving an organometallic intermediate. umb.eduumb.eduyoutube.com In the context of this compound, this would involve the formation of a transient metal complex, for example, a Palladium(IV) species, from which the perfluoroalkyl group and another ligand are eliminated to form a new bond. umb.edu This process is fundamental in cross-coupling reactions where a C-C bond is formed. umb.edu For reductive elimination to occur, the ligands to be coupled must typically be in a cis position relative to each other on the metal center. umb.edu

Nucleophilic and Electrophilic Substitution Reactions

The substitution chemistry of perfluoroalkyl iodides is distinct from that of their hydrocarbon analogs. Due to the high electronegativity of the perfluoroalkyl group, the electron density at the terminal carbon is significantly reduced. However, instead of promoting a standard S(_N)2 attack at the carbon, this electronic arrangement leads to a phenomenon known as "reverse polarization". acs.org

Consequently, nucleophiles are more inclined to attack the iodine atom, which possesses an electrophilic character or "σ-hole," rather than the carbon atom. nih.govacs.org This "halophilic" attack is a common reaction pathway. acs.org

While direct nucleophilic substitution on the carbon is difficult, the compound can serve as a precursor for electrophilic perfluoroalkylating agents. By using hypervalent iodine chemistry, reagents can be created where the perfluoroalkyl group can be delivered as an electrophile. nih.gov For example, a hypervalent iodine reagent containing an isoperfluoropropyl group has been developed for the direct isoperfluoropropylation of aromatic C-H bonds. nih.gov These reactions often proceed through a single electron transfer (SET) mechanism, which can be initiated by a photoredox catalyst, leading to the cleavage of the C-I bond and the formation of a perfluoroalkyl radical that exhibits unique reactivity. nih.gov

Organometallic Reactions Involving Terminal Iodofluorocarbons

Terminal iodofluorocarbons are valuable precursors for the synthesis of perfluoroalkyl organometallic reagents. libretexts.org The most common among these are Grignard reagents (R(_F)MgX) and organolithium reagents (R(_F)Li). libretexts.orgsigmaaldrich.com

The preparation of perfluoroalkyl Grignard reagents, however, differs from the standard method of reacting an alkyl halide with magnesium metal. sigmaaldrich.com Direct reaction is often inefficient. A more successful route is the halogen-metal exchange reaction, where the perfluoroalkyl iodide is treated with a pre-formed, non-fluorinated Grignard reagent, such as ethylmagnesium bromide (EtMgBr). researchgate.net This exchange generates the desired perfluoroalkyl Grignard reagent in high yield. researchgate.net

Reaction Example: Grignard Exchange C(_4)F(_8)HCH(_2)I + CH(_3)CH(_2)MgBr → C(_4)F(_8)HCH(_2)MgBr + CH(_3)CH(_2)I

These perfluoroalkyl Grignard reagents are highly reactive and serve as potent nucleophiles for creating new carbon-carbon bonds, reacting with carbonyls like ketones and aldehydes to form alcohols. libretexts.orgsigmaaldrich.comresearchgate.netacs.org The choice of solvent is critical, with tetrahydrofuran (THF) being significantly more effective than diethyl ether for these reactions. researchgate.netacs.org

Perfluoroalkyl Chain Reactivity and Stability

Influence of Fluorine Atoms on Adjacent Reaction Centers

The high electronegativity of fluorine (4.0 vs. 2.5 for carbon) makes the C-F bond highly polar, with a partial positive charge on the carbon (Cδ+) and a partial negative charge on the fluorine (Fδ-). wikipedia.orgnih.gov This strong inductive effect has several consequences for the this compound molecule:

Bond Strength: The presence of multiple fluorine atoms on a carbon chain strengthens both the C-F and adjacent C-C bonds. wikipedia.org The C-F bond is recognized as the strongest single bond in organic chemistry. wikipedia.org

Electronic Effect on C-I Bond: The cumulative electron-withdrawing effect of the octafluoroalkyl chain makes the carbon atom bonded to iodine significantly electron-poor. This enhances the electrophilic nature of the iodine atom, making it susceptible to halophilic attack by nucleophiles. acs.org

Conformational Influence: The highly polarized nature of C-F bonds can lead to stabilizing hyperconjugation effects, where electron density from adjacent bonds is donated into the low-energy σ* antibonding orbital of the C-F bond. nih.gov These stereoelectronic effects can influence the preferred conformation of the molecule. nih.gov

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond in CH₃-X | BDE (kcal/mol) |

|---|---|

| C-F | 115 |

| C-H | 104.9 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

Data from wikipedia.org

Thermal and Photochemical Decomposition Pathways

The decomposition of this compound, whether by heat or light, is initiated by the cleavage of its weakest bond, the C-I bond. wikipedia.org

Thermal Decomposition: The thermal breakdown of per- and polyfluoroalkyl substances (PFAS) generally proceeds through free-radical reaction mechanisms. nih.gov While many PFAS require high temperatures to decompose (e.g., PFOS decomposition starts at 475 °C), the presence of the much weaker C-I bond (BDE ≈ 57.6 kcal/mol) compared to C-F or C-C bonds suggests that this compound will begin to decompose at a lower temperature. wikipedia.orgresearchgate.net The initial step is the homolytic cleavage of the C-I bond to form a perfluoroalkyl radical and an iodine radical. This is followed by a cascade of further radical reactions, including chain propagation and termination steps. nih.gov

Photochemical Decomposition: Perfluoroalkyl iodides are susceptible to photochemical decomposition, particularly under UV irradiation. researchgate.netrsc.org The energy from UV photons is sufficient to break the C-I bond, generating the 1,1,2,2,3,3,4,4-octafluoropentyl radical. This method is a common way to initiate radical-based perfluoroalkylation reactions. conicet.gov.ar The decomposition of PFAS in aqueous solutions via photochemical processes is an area of active research, with studies showing that UV light can effectively degrade these persistent compounds, often leading to mineralization into fluoride (B91410) ions and carbon dioxide. rsc.orgnih.govnih.gov

Derivatization for Complex Molecular Architectures

The unique electronic properties conferred by the octafluoropentyl group make this compound a potentially valuable building block in synthetic chemistry for the construction of intricate molecular structures. The carbon-iodine bond can be cleaved homolytically or heterolytically to generate reactive intermediates, which can then be engaged in a variety of bond-forming reactions.

The incorporation of fluorinated moieties into heterocyclic scaffolds is a widely pursued strategy in medicinal and materials chemistry due to the profound effects of fluorine on the physicochemical and biological properties of the resulting molecules. ekb.eg While the direct application of this compound in the synthesis of specific heterocyclic systems is not extensively detailed in publicly available research, the general reactivity of iodofluoroalkanes suggests several potential pathways for its use.

Fluorinated heterocycles are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of molecules in cycloaddition reactions, a common method for heterocycle synthesis. nih.gov For instance, polyfluoroalkyl thiocarbonyl compounds are known to be excellent dienophiles in [4+2]-cycloaddition reactions for the preparation of sulfur-containing heterocycles. nih.gov

General strategies for the synthesis of fluorinated heterocycles often involve the use of reagents that can introduce a fluoroalkyl group. Iodofluoroalkanes can serve as precursors to highly reactive intermediates. While specific examples utilizing this compound are not readily found in the literature, the principles of fluoroalkylation and cyclization reactions provide a framework for its potential application.

Based on the performed searches, no specific research findings for the direct use of "this compound" in heterocycle synthesis could be identified.

Iodofluorocarbons can act as initiators in radical polymerization processes. The carbon-iodine bond is relatively weak and can be cleaved by heat or light to generate a fluoroalkyl radical, which can then initiate the polymerization of a suitable monomer. This method allows for the introduction of a fluorinated end-group onto a polymer chain, which can significantly alter the surface properties, thermal stability, and chemical resistance of the resulting material.

The general mechanism of radical polymerization involves three main stages: initiation, propagation, and termination. In the context of an iodofluorocarbon initiator, the initiation step involves the generation of the fluoroalkyl radical.

While the specific use of this compound as a polymerization initiator is not detailed in the available literature, the principles of iodine transfer polymerization (ITP) suggest its potential utility. ITP is a type of controlled radical polymerization that utilizes iodo compounds as chain transfer agents to produce polymers with well-defined molecular weights and low dispersity.

Based on the performed searches, no specific research findings for "this compound" in initiating polymerization or oligomerization were found.

Advanced Applications in Materials Science and Engineering

Development of Novel Fluorinated Materials with 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

The presence of a reactive carbon-iodine (C-I) bond makes this compound a versatile precursor for a variety of fluorinated materials. This bond serves as a chemical handle for grafting the octafluoropentyl group onto other molecules or initiating polymerization reactions.

This compound is an effective chain transfer agent, or telogen, in telomerization reactions with various fluoroalkenes, such as vinylidene fluoride (B91410) (VDF). This process allows for the synthesis of low-molecular-weight fluoropolymers, known as telomers, with an octafluoropentyl group at one end and an iodine atom at the other. These telomers are valuable as intermediates for creating block copolymers and functionalized fluoropolymers. core.ac.uk

Table 1: Comparison of Polymerization Strategies Using this compound

| Strategy | Monomers | Role of Iodopentane | Key Outcome | Primary Advantage |

|---|---|---|---|---|

| Telomerization | Vinylidene Fluoride (VDF), Tetrafluoroethylene (B6358150) (TFE) | Chain Transfer Agent (Telogen) | Low molar mass telomers with I- and C4F8H2- end groups | Synthesis of functional intermediates |

| Iodine Transfer Polymerization (ITP) | VDF, Hexafluoropropylene (HFP), Perfluoromethyl vinyl ether (PMVE) | Initiator/Dormant Species | Well-defined polymers with controlled architecture | High degree of control over polymer structure and properties |

The incorporation of the highly fluorinated octafluoropentyl group is a key strategy for creating low-energy surfaces. core.ac.uk Surfaces modified with moieties derived from this compound exhibit hydrophobic and oleophobic properties, which are essential for applications such as anti-fouling, anti-icing, and self-cleaning coatings. researchgate.net

One effective method for surface modification involves the generation of aryl radicals from iodonium (B1229267) salts, which can then be grafted onto various substrates. researchgate.net A similar principle can be applied where the octafluoropentyl iodide is used to generate radicals that covalently bond to a surface, creating a robust, low-energy layer. Such modified surfaces are crucial for improving the performance of materials in harsh environments. For instance, chemically inert materials like polytetrafluoroethylene (PTFE) can have their surface properties tuned through such modifications for enhanced compatibility or functionality in composite materials. nih.gov These coatings can be applied to various substrates, including metals and polymers, to enhance their resistance to corrosion and biofouling. mdpi.com

In nanotechnology, this compound serves as a functionalizing agent for nanoparticles, quantum dots, and carbon nanotubes. nih.gov The fluorinated chain provides a unique interface between the nanomaterial core and the surrounding medium. This surface functionalization is critical for preventing the agglomeration of nanoparticles, improving their dispersion in various solvents, and tailoring their pharmacokinetic characteristics for biomedical applications. nih.gov

For example, attaching the octafluoropentyl group to the surface of magnetic nanoparticles can create a core-shell structure with a fluorinated outer layer. This layer can be used for targeted drug delivery or as a contrast agent in medical imaging, leveraging the unique properties of fluorinated compounds. The strong C-F bonds contribute to the chemical and thermal stability of these functionalized nanomaterials. researchgate.net

Structure-Property Relationships in Fluorinated Materials

The inclusion of perfluoroalkyl iodide segments, such as that from this compound, has a predictable and significant impact on the final properties of a material. The high electronegativity of fluorine and the strength of the C-F bond are foundational to these effects. st-andrews.ac.uk

The properties of fluorinated materials can be finely tuned by controlling the concentration and distribution of the incorporated perfluoroalkyl iodide. The presence of fluorinated segments alters physicochemical properties such as acidity (pKa), lipophilicity (logD7.4), and permeability. nih.govnih.gov For instance, increasing the content of the octafluoropentyl moiety in a copolymer will systematically decrease its surface energy, leading to enhanced hydrophobicity and oleophobicity.

Table 2: Effect of this compound Incorporation on Polymer Properties

| Property | Effect of Increasing Iodopentane Content | Underlying Mechanism | Potential Application |

|---|---|---|---|

| Surface Energy | Decrease | High density of C-F bonds at the surface | Anti-graffiti and self-cleaning coatings |

| Thermal Stability | Increase | High C-F bond energy (~485 kJ/mol) | High-performance elastomers and seals researchgate.net |

| Chemical Resistance | Increase | Shielding effect of fluorine atoms protecting the polymer backbone | Linings for chemical processing equipment |

| Refractive Index | Decrease | Low polarizability of the C-F bond | Optical fibers and anti-reflective coatings |

Fluoropolymers are renowned for their excellent thermal stability and mechanical performance over a wide temperature range. mdpi.comnottingham.ac.uk The incorporation of the 1,1,2,2,3,3,4,4-octafluoropentyl group contributes to these properties. The strong C-F bond requires significant energy to break, imparting high thermal stability to the polymer. Materials derived from this compound can be stable at temperatures exceeding 350°C. researchgate.net

The introduction of fluorinated side chains can also influence the mechanical properties of polymers. While highly fluorinated polymers like PTFE can be soft, incorporating segments from this compound into other polymer backbones can enhance properties like tensile strength and elongation at break, particularly at elevated temperatures. tu-clausthal.de For example, creating block copolymers where a hard, non-fluorinated segment is combined with a soft, fluorinated segment allows for the production of thermoplastic elastomers with both high-temperature stability and flexibility. The specific arrangement and length of the fluorinated chains are critical in determining the final mechanical and thermal characteristics of the material. bohrium.com

Optical and Electronic Applications

The unique properties of fluorinated compounds, such as high thermal stability, low polarizability, and low surface energy, make them attractive for advanced applications in materials science, particularly in the fields of optics and electronics. While direct and detailed research findings on the specific use of this compound in these applications are not extensively available in the reviewed literature, its role as a fluorinated building block suggests its potential in the synthesis of specialized polymers with tailored optical and electronic characteristics.

The incorporation of fluoroalkyl chains, such as the octafluoropentyl group from this compound, into a polymer can significantly influence its refractive index and dielectric constant. Generally, the presence of fluorine atoms in a polymer tends to lower both of these properties.

Optical Properties:

Research in the broader field of fluorinated (meth)acrylates has shown that the introduction of fluorinated side chains leads to polymers with low surface energies and low refractive indices. fluorine1.ruresearchgate.net While specific data for polymers synthesized with this compound is not available, the general trend observed with similar fluorinated compounds suggests its potential in creating materials for optical applications.

Electronic Properties:

In the realm of electronics, materials with low dielectric constants (low-k materials) are crucial for reducing signal delay, power consumption, and crosstalk in integrated circuits. The introduction of fluorine into polymers is a well-established strategy to decrease the dielectric constant. mdpi.comcore.ac.uk The C-F bond's low polarizability and the increase in free volume that fluorinated groups can create within a polymer matrix both contribute to a reduction in the material's dielectric constant.

This compound could serve as a precursor for synthesizing fluorinated monomers or as a component in the polymerization of materials intended for use as low-k dielectrics. For example, it could be used to create fluorinated side-chain polymers where the bulky and low-polarity octafluoropentyl groups would contribute to a lower dielectric constant. oecd.orgfluoropolymers.eu

While the direct application of this compound in commercially available optical and electronic materials is not documented in the provided search results, its chemical structure makes it a relevant candidate for research and development in these areas. The synthesis of novel fluorinated polymers with tailored optical and electronic properties remains an active area of materials science research. pageplace.de

Data Tables

Due to the lack of specific research findings on polymers synthesized directly from this compound, a data table with its specific contributions to optical and electronic properties cannot be generated. However, a general overview of the typical properties of fluorinated polymers is presented below for context.

Table 1: General Optical and Electronic Properties of Fluorinated Polymers

| Property | Typical Value Range | Impact of Fluorination | Potential Application |

| Refractive Index | 1.30 - 1.45 | Lowering | Anti-reflective coatings, Optical fibers |

| Dielectric Constant (at 1 MHz) | 1.9 - 2.8 | Lowering | Low-k dielectrics in microelectronics |

| Thermal Stability | High | Increasing | High-temperature electronic components |

| Chemical Resistance | Excellent | Increasing | Protective coatings for electronic devices |

Role in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Bioactive Fluorinated Analogues

The incorporation of fluorine atoms into biologically active molecules is a well-established strategy for enhancing their therapeutic characteristics. researchgate.net Fluorine's unique properties can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com Compounds like 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane are key reagents in this process, enabling the synthesis of novel fluorinated analogues of existing drugs or lead compounds. nih.gov The reactive carbon-iodine bond allows for the attachment of the octafluoropentyl group to a variety of molecular scaffolds, providing a direct pathway to new chemical entities with potentially improved pharmacological profiles. nih.gov

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of drug design. wikipedia.orgglobalchemmall.com The goal is to optimize a compound's properties, such as enhancing potency, selectivity, or metabolic stability, and reducing toxicity. cambridgemedchemconsulting.com Fluorinated alkyl chains, such as the octafluoropentyl group, are often used as bioisosteres for hydrocarbon chains or other substituents.

The replacement of a hydrogen atom with a fluorine atom is a common monovalent isosteric substitution due to their similar sizes. wikipedia.org However, the high electronegativity of fluorine imparts vastly different electronic properties. Introducing a polyfluorinated chain like the octafluoropentyl group can have several predictable effects:

Increased Lipophilicity: Fluorinated chains can significantly increase a molecule's lipophilicity, which can influence its membrane permeability, distribution, and interaction with hydrophobic pockets in biological targets. researchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) family. cambridgemedchemconsulting.comresearchgate.net Replacing a metabolically vulnerable alkyl group with a fluorinated equivalent can block oxidation, thereby increasing the drug's half-life. cambridgemedchemconsulting.com

Conformational Control: The steric and electronic properties of fluorinated chains can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for interacting with a receptor or enzyme active site. nih.gov

While specific examples detailing the use of the 1,1,2,2,3,3,4,4-octafluoropentyl group as a bioisostere in developed bioactive compounds are not prominent in the literature, its utility is based on these well-understood principles of medicinal chemistry. nih.govnih.gov

A pharmacophore is an abstract model of the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.combabrone.edu.in These models are crucial in virtual screening and rational drug design to identify new compounds with potential biological activity. columbiaiop.ac.in

The octafluoropentyl group, when incorporated into a molecule, would primarily contribute to the pharmacophore model as a hydrophobic feature. Its defined size, shape, and lipophilic character can be critical for fitting into and interacting with hydrophobic pockets or channels within a protein target.

The introduction of this fluorinated chain can modulate biological activity in several ways:

By increasing binding affinity through favorable hydrophobic interactions.

By altering the electronic distribution of the molecule, which can affect interactions with polar residues in the target protein.

By creating a "fluorous" microenvironment that can lead to unique binding interactions not observed with simple alkyl groups.

The table below illustrates the key features that a fluorinated alkyl chain like the octafluoropentyl group would contribute to a pharmacophore model.

| Pharmacophore Feature | Contribution of the Octafluoropentyl Group | Potential Impact on Biological Activity |

|---|---|---|

| Hydrophobic Group | Serves as a significant hydrophobic and lipophilic element. | Enhances binding to hydrophobic pockets in enzymes or receptors. |

| Exclusion Volume | Defines a specific steric volume that must be accommodated by the target's binding site. | Improves selectivity for targets with complementary pocket shapes. |

| Electron-Withdrawing Effects | The high electronegativity of fluorine atoms influences the electronic properties of the entire molecule. | Modulates pKa of nearby functional groups, affecting ionization state and binding interactions. |

Interaction with Biological Systems and Molecular Recognition

The introduction of a polyfluorinated moiety like the octafluoropentyl group can profoundly influence how a molecule interacts with biological systems, from specific protein targets to whole cells.

Fluorinated compounds have been extensively designed as enzyme inhibitors. nih.govresearchgate.net The strong electron-withdrawing nature of fluorine can stabilize transition states or form tight-binding interactions within an enzyme's active site. researchgate.net While specific enzyme inhibition or receptor binding data for derivatives of this compound are not available, studies on other fluorinated molecules provide insight. For example, the introduction of fluorine into the structure of cannabinoid receptor ligands has been shown to enhance binding affinity to the CB₂ receptor to subnanomolar levels while maintaining excellent selectivity. nih.gov The fluorinated chain in such cases can optimize interactions within the receptor's binding pocket. Similarly, fentanyl derivatives show that modifications to the core structure, including the addition of different functional groups, significantly alter binding affinity for receptors like the σ₁ receptor. nih.gov

The cellular uptake of a compound is a critical factor determining its bioavailability and efficacy. For compounds containing highly fluorinated chains, such as derivatives of this compound, their physicochemical properties, particularly lipophilicity, are key determinants of how they cross cell membranes.

Research on other per- and polyfluoroalkyl substances (PFAS) provides a model for understanding these mechanisms. Studies on compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) show that cellular uptake is dependent on the specific compound and its concentration. nih.gov These substances can accumulate within cells, binding to proteins and lipids. nih.gov The transport of PFAS across the cell membrane can occur through both apoplastic (between cells) and symplastic (through cells) routes. acs.org The distribution is not uniform; for example, in plants, PFOS tends to accumulate in the roots, whereas PFOA is more readily translocated to the aboveground parts of the plant, demonstrating how subtle structural differences influence biological distribution. acs.orgrsc.org

The following table summarizes findings on the cellular uptake of representative PFAS, which may serve as a model for predicting the behavior of octafluoropentyl-containing compounds.

| Compound | Cell Line / System | Key Finding | Reference |

|---|---|---|---|

| PFOS | HepaRG (human liver cells) | Showed the highest cellular uptake compared to PFOA, PFNA, and PFHxS at equal concentrations. | nih.gov |

| PFOA | HepaRG (human liver cells) | Lower cellular uptake compared to PFOS and PFNA. | nih.gov |

| PFOS & PFOA | hTERT RPE-1 (human retinal pigment epithelial cells) | No significant bioaccumulation was observed over 24 weeks of chronic low-level exposure. | biorxiv.org |

| PFOS & PFOA | Wetland Plants | PFOS accumulated largely in roots, while PFOA was stored mostly in stems and leaves. | acs.org |

To fully characterize a potential therapeutic agent, its biological effects must be evaluated in both controlled laboratory settings (in vitro) and in living organisms (in vivo). mdpi.com

In Vitro Studies: These investigations typically involve exposing isolated cells, proteins, or tissues to the compound. nih.gov For a derivative of this compound, in vitro assays would be used to determine its cytotoxicity against cancer cell lines, its ability to inhibit a target enzyme, or its binding affinity for a specific receptor. nih.gov Such studies provide initial data on a compound's potency and mechanism of action.

While in vitro and in vivo data for specific bioactive molecules synthesized directly from this compound are not detailed in available literature, these investigative stages are fundamental to the drug discovery process for any novel compound. researchgate.netnih.gov

Radiopharmaceutical Precursors and Imaging Agents

The partially fluorinated organic compound, this compound, represents a versatile precursor in the development of radiopharmaceuticals and imaging agents. Its unique structure, featuring a perfluorinated carbon chain and a reactive iodine atom, allows for its potential application in the synthesis of probes for various medical imaging modalities. The presence of the iodine atom enables the introduction of radioactive iodine isotopes, while the fluorinated chain can be exploited for fluorine-19 magnetic resonance imaging (¹⁹F MRI).

Iodine-123, Iodine-124, Iodine-125, and Iodine-131 Labeling Strategies

The carbon-iodine bond in this compound is a key functional group for the introduction of various iodine radioisotopes. The choice of isotope depends on the intended application, ranging from single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging to therapeutic uses. nih.gov

Labeling Strategies:

The primary method for incorporating radioactive iodine into a molecule like this compound would be through nucleophilic substitution , specifically a halogen exchange reaction. nih.gov In this type of reaction, a non-radioactive iodide atom is swapped with a radioactive isotope.

Isotopic Exchange: This involves the exchange of the stable iodine-127 atom in the precursor molecule with a radioactive iodine isotope. This reaction is typically performed by heating the precursor with a solution of the desired radioiodide, such as sodium iodide ([¹²³I]NaI, [¹²⁴I]NaI, [¹²⁵I]NaI, or [¹³¹I]NaI). The efficiency of the exchange can be influenced by factors such as temperature, reaction time, and the presence of catalysts.

While direct electrophilic radioiodination is a common technique for aromatic compounds, it is not applicable to the aliphatic structure of this compound.

The successful labeling of this compound would yield a radiotracer that could be used to study the in vivo biodistribution and pharmacokinetics of perfluorinated chains. However, it is important to note that the stability of the carbon-iodine bond in vivo would be a critical factor to consider, as deiodination can lead to the accumulation of free radioiodide in the thyroid gland.

Properties of Medically Relevant Iodine Isotopes

| Isotope | Half-life | Decay Mode | Primary Emissions | Primary Application |

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (23%), Electron Capture (77%) | Positrons, Gamma (603 keV) | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Gamma (35 keV), X-rays | Radioimmunoassays, preclinical imaging |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus | Beta particles, Gamma (364 keV) | Therapy, SPECT Imaging |

Environmental Fate and Remediation Strategies

Degradation Pathways and Metabolite Identification of Iodofluorocarbons

The degradation of iodofluorocarbons like 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a critical aspect of their environmental fate. Both abiotic and biotic processes can contribute to their transformation, leading to various metabolites.

Abiotic transformation, particularly photolysis, is a significant degradation pathway for iodinated fluorochemicals. Photolysis is a chemical reaction where compounds are broken down by the energy of light. wikipedia.org The carbon-iodine (C-I) bond is considerably weaker than the carbon-fluorine (C-F) bond, making it susceptible to cleavage upon absorption of ultraviolet (UV) radiation.

Direct photolysis occurs when a molecule directly absorbs light energy, leading to the breaking of chemical bonds. taylorandfrancis.com In the case of iodofluorocarbons, this process can lead to the formation of perfluoroalkyl radicals. Indirect photolysis involves other substances in the environment, known as photosensitizers, that absorb light and transfer the energy to the contaminant molecule, initiating its degradation. taylorandfrancis.com

While specific studies on this compound are limited, research on related per- and polyfluoroalkyl substances (PFAS) indicates that hydrolysis—chemical decomposition due to reaction with water—is generally not a significant degradation pathway due to the strength of the C-F bonds. cswab.org However, the presence of the C-I bond may slightly increase susceptibility compared to fully fluorinated counterparts.

Table 1: Key Abiotic Transformation Processes for Iodofluorocarbons

| Process | Description | Relevance to this compound |

|---|---|---|

| Photolysis | Degradation by UV or visible light, leading to bond cleavage. taylorandfrancis.com | Considered a primary degradation pathway due to the relatively weak C-I bond. |

| Hydrolysis | Chemical breakdown in reaction with water. | Generally considered a slow or negligible process for highly fluorinated compounds. cswab.org |

| Oxidation | Reaction with atmospheric oxidants like hydroxyl radicals. | Can contribute to atmospheric degradation, with an estimated half-life of 1–3 days for some fluorinated compounds like 1,4-dioxane. cdc.gov |

The biodegradation of highly fluorinated compounds presents a significant challenge due to the strength and stability of the C-F bonds. cswab.org While many conventional organic contaminants are readily broken down by microorganisms, PFAS are generally resistant to such processes. cswab.orgnih.gov

However, the presence of a C-I bond in this compound could potentially serve as an initiation point for microbial attack. Some studies have noted that polyfluorinated substances, which contain C-H bonds, are more susceptible to microbial transformation than their perfluorinated counterparts. nih.govprinceton.edu These transformations often result in the formation of more stable perfluoroalkyl acids (PFAAs). clu-in.org

Research into the biodegradation of PFAS is ongoing, with some studies identifying specific microorganisms, such as certain species of Pseudomonas, that show potential for degrading some PFAS compounds. researchgate.net Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions are being explored for their potential to facilitate microbial degradation of these persistent chemicals. princeton.eduresearchgate.net

Environmental Transport and Distribution Modeling

The movement and final distribution of this compound in the environment are influenced by its physicochemical properties, which determine how it partitions between soil, water, and air. itrcweb.org

The partitioning behavior of a chemical describes its tendency to move from one environmental medium to another, such as from water into air or from water into soil organic matter. mtu.edulibretexts.org Key parameters used to predict this behavior include the Henry's Law constant (air-water partitioning), the octanol-water partition coefficient (Kow), and the soil sorption coefficient (Koc). mtu.edu

For iodofluorocarbons, their volatile nature is a significant factor in their environmental transport. scispace.com Compounds like this compound are expected to be released into the atmosphere, where they can undergo long-range transport. scispace.com

In soil and water systems, the behavior of fluorinated compounds is complex. They possess both hydrophobic (water-repelling) and oleophobic (oil-repelling) properties. itrcweb.org Sorption to soil and sediment is influenced by factors such as the amount of organic carbon in the soil, the chain length of the fluoroalkyl substance, and the properties of the soil minerals. cswab.orgitrcweb.org Hydrophobic sorption to organic particles is a primary mechanism for many PFAS. cswab.org

Table 2: Factors Influencing Environmental Partitioning

| Parameter | Description | Implication for this compound |

|---|---|---|

| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | High vapor pressure suggests a tendency to volatilize and partition into the air. scispace.com |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Determines the concentration that can be reached in aquatic environments. |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. libretexts.org | Influences partitioning into organic matter in soil and sediment, and bioaccumulation potential. mtu.edu |

| Soil Sorption Coefficient (Koc) | A measure of a chemical's tendency to bind to organic carbon in soil. mtu.edu | Higher Koc values indicate less mobility in soil and groundwater. itrcweb.org |

Bioaccumulation is the process by which organisms can accumulate chemicals in their tissues to concentrations higher than those in the surrounding environment. mdpi.com For PFAS, bioaccumulation potential is a significant concern, particularly for compounds with longer carbon chains. mdpi.comresearchgate.net

The accumulation of these substances in aquatic food webs can lead to biomagnification, where concentrations increase at higher trophic levels. researchgate.net The strength of binding to proteins in blood and tissues is a key factor driving the bioaccumulation of many PFAS, differentiating them from conventional persistent organic pollutants. nih.gov

Biotransformation refers to the chemical alteration of a substance within an organism. While highly fluorinated compounds are generally resistant to metabolism, polyfluorinated substances can be transformed into other persistent compounds like PFAAs. enviro.wiki The biotransformation potential of this compound is not well-documented but is an important area for future research to understand the full extent of its environmental impact.

Advanced Remediation Technologies for Fluorinated Contaminants

Due to the extreme persistence of fluorinated compounds, conventional remediation technologies used for other organic pollutants are often ineffective. cswab.orgitrcweb.org This has spurred the development of advanced technologies aimed at either immobilizing or destroying these contaminants.

Remediation strategies can be broadly categorized as immobilization, extraction, and destruction techniques. mdpi.com

Immobilization: These methods aim to reduce the mobility and bioavailability of contaminants in soil and water. mdpi.com A common approach is the use of sorbent materials like granular activated carbon (GAC) or ion exchange resins, which bind the fluorinated compounds, preventing them from leaching into groundwater. clu-in.orgmdpi.comitrcweb.org

Extraction: Technologies such as soil washing and flushing use chemical solutions to enhance the removal of contaminants from soil for subsequent treatment. mdpi.com

Destruction: These technologies aim to break the strong C-F bonds and completely mineralize the compounds. Advanced oxidation and reduction processes are a major focus of research. researchgate.net Some promising destruction technologies include:

Electrochemical Oxidation: This process uses an electric current to generate powerful oxidizing agents that can break down PFAS. clu-in.orgresearchgate.net

Photocatalysis: This involves using a catalyst and light to degrade contaminants. For instance, bismuth oxyiodide has been shown to degrade perfluorooctanoic acid under visible light. nih.gov

UV/Sulfite + Iodide Systems: This advanced reduction process generates hydrated electrons, which are highly effective at degrading and defluorinating a wide range of PFAS. researchgate.netnih.gov The addition of iodide has been shown to significantly accelerate the degradation kinetics. nih.gov

High-Temperature Incineration: This is one of the few technologies capable of destroying PFAS, but it requires very high temperatures and careful control to prevent the formation of harmful byproducts. itrcweb.org

The selection of a remediation technology depends on various site-specific factors, including the type and concentration of contaminants, the environmental media affected (soil, water, etc.), and the presence of co-contaminants. itrcweb.org Often, a "treatment train" approach, combining multiple technologies, is necessary for effective remediation. clu-in.orgitrcweb.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Perfluoroalkyl Acids (PFAAs) |

| Perfluorooctanoic Acid (PFOA) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods provide a foundational understanding of the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane, these investigations are crucial for predicting its stability and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the chemical reactivity of molecules. One of the key parameters derived from DFT calculations is the Bond Dissociation Energy (BDE), which is the enthalpy change associated with the homolytic cleavage of a bond. Understanding the BDEs within this compound is essential for predicting its thermal stability and the likely pathways of its decomposition.

A representative table of expected BDE trends is shown below.

| Bond in this compound | Expected Relative Bond Dissociation Energy (BDE) | Rationale |

| C-I | Lowest | Large atomic radius and low electronegativity of iodine leads to a long, weak bond. |

| C-H | Intermediate | Standard alkyl C-H bond strength. |

| C-C | High | Strengthened by the inductive effect of adjacent fluorine atoms. |

| C-F | Highest | Significant ionic character and orbital overlap due to fluorine's high electronegativity. |

This table represents expected trends based on established chemical principles and computational studies on analogous compounds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the electronic structure in detail. These studies provide information about molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the molecule.

For this compound, the analysis of molecular orbitals is key to understanding its reactivity. The HOMO is likely to be localized around the iodine atom, specifically the lone pair electrons, due to iodine's lower electronegativity compared to the highly fluorinated alkyl chain. The LUMO is expected to be associated with the σ* antibonding orbital of the C-I bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

The charge distribution is highly polarized. The eight fluorine atoms create a strong electron-withdrawing effect, leading to significant partial positive charges on the carbon atoms they are attached to. Consequently, the fluorine atoms bear substantial partial negative charges. The iodine atom's charge is influenced by a balance between its own electronegativity and the powerful inductive effect of the octafluorobutyl group. This charge separation is a defining feature of the molecule's electronic landscape.

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of molecules and provide insights into reaction mechanisms. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods within DFT can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For this compound, the ¹H NMR spectrum would be expected to show a complex multiplet for the -CH₂- group adjacent to the iodine, split by the neighboring -CF₂- group. The ¹⁹F NMR would display multiple signals with complex coupling patterns due to F-F interactions through the carbon chain. The ¹³C NMR would show distinct signals for each carbon atom, with their chemical shifts heavily influenced by the number of attached fluorine atoms.

IR Spectroscopy: Calculations of vibrational frequencies can predict the Infrared (IR) spectrum. The spectrum would be dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of C-F stretching vibrations. C-H stretching vibrations would appear around 2900-3000 cm⁻¹, while the C-I stretch would be found at a much lower frequency, typically in the 500-600 cm⁻¹ range.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The molecule is expected to have a significant absorption in the UV region corresponding to the n → σ* transition associated with the lone pair electrons on the iodine atom and the C-I antibonding orbital.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Complex multiplet for the -CH₂I group. |

| ¹³C NMR | Signals significantly shifted by attached fluorine atoms. |

| ¹⁹F NMR | Multiple signals with complex spin-spin coupling patterns. |

| IR Spectroscopy | Strong C-F stretching bands (1100-1300 cm⁻¹); C-I stretching band (500-600 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption in the UV region due to n → σ* transition of the C-I bond. |

This table summarizes the expected spectroscopic features based on computational prediction methods.

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed picture of conformational flexibility and intermolecular interactions.

The pentane (B18724) backbone of this compound provides it with conformational flexibility. MD simulations can explore the potential energy surface and identify stable conformers (e.g., anti vs. gauche arrangements around the C-C bonds). The presence of bulky, electronegative fluorine atoms significantly influences these conformational preferences.

MD simulations can also shed light on how molecules of this compound interact with each other. The primary intermolecular forces at play would be:

Dipole-Dipole Interactions: The highly polarized C-F bonds create significant local dipoles, leading to strong electrostatic interactions between molecules.

Van der Waals Forces: These forces are significant, particularly involving the large, polarizable iodine atom and the fluorinated chain.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (a Lewis base) on a neighboring molecule.

These interactions can lead to self-assembly or aggregation in solution or the solid state. mdpi.com Simulations can predict the preferred orientation of molecules within an aggregate, revealing how they pack to maximize favorable interactions. This behavior is critical for understanding the material properties of the compound, such as its boiling point, solubility, and crystal structure.

Computational Design and Predictive Modeling

Computational design and predictive modeling are instrumental in the development of new chemical entities and for understanding the environmental fate and potential applications of existing compounds like this compound. These models leverage fundamental principles of quantum mechanics and statistical mechanics to forecast a range of molecular attributes.

For highly fluorinated compounds, predictive models are essential for estimating properties such as vapor pressure, and air-water and octanol-water partition constants, which are crucial for environmental fate and transport modeling. ethz.chnih.gov Software packages like SPARC and COSMOtherm have shown reasonable accuracy in predicting these properties for various highly fluorinated substances, typically within one order of magnitude of experimental values. ethz.chnih.gov The unique properties of fluorinated molecules, such as low surface tension, high fluidity, and low dielectric constants, stem from the nature of the C-F bond and the dense electron cloud of the fluorine atoms. vanderbilt.edu

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or physicochemical properties. For PFAS, in silico analyses have indicated that biological receptor binding probability is influenced by factors such as the carbon chain length, the number of fluorine atoms, and the degree of branching in the molecule. mdpi.comnih.gov

In the context of this compound, SAR and SPR studies could be employed to predict its potential biological interactions and environmental impact. For instance, studies on other PFAS have shown that binding potency to receptors like the peroxisome proliferator-activated receptor β/δ is dependent on the carbon chain length and the terminal functional group. nih.gov Specifically, for perfluoroalkyl carboxylic acids (PFCAs), an inverted U-shaped relationship has been observed between the carbon chain length and binding potency. nih.gov Perfluoroalkane sulfonic acids (PFSAs) have been found to exhibit stronger binding potency than their PFCA counterparts. nih.gov Such models, if developed for iodo-perfluoroalkanes, could provide valuable insights into the behavior of this compound. The lipophilicity of fluorinated compounds, a key parameter in their environmental and biological behavior, is also a subject of SPR studies, where the conformational effects of fluorine substitution are correlated with macroscopic properties. nih.gov

It is important to note that while the framework for SAR/SPR studies is well-established for many classes of PFAS, specific quantitative models for this compound are not readily found in existing literature.

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting catalytic process. For perfluoroalkyl iodides, a key area of investigation is the reactivity of the carbon-iodine (C-I) bond. Mechanistic studies on similar compounds have shown that the C-I bond can undergo homolytic cleavage to form a perfluoroalkyl radical and an iodine radical, particularly under mild conditions. nih.gov This process can be facilitated by interaction with a Lewis base, forming a halogen bond that activates the C-I bond. nih.gov

Reaction pathway simulations, often employing DFT, can map out the energy landscape of such reactions, identifying transition states and intermediates. This allows for a detailed understanding of the factors controlling the reaction rate and selectivity. For this compound, simulations could explore the energetics of C-I bond cleavage and the subsequent reactions of the resulting octafluoropentyl radical. This radical could, for example, abstract a hydrogen atom or add to a double bond. researchgate.net Kinetic modeling has been used to understand the complex radical chain reactions that occur when perfluoroalkyl iodides are mixed with molecular fluorine. spiedigitallibrary.org

In the realm of catalysis, computational methods can be used to design and optimize catalysts for specific transformations. For reactions involving perfluoroalkyl iodides, this could involve predicting the efficacy of photocatalysts for radical generation or designing catalysts that can control the stereochemistry of subsequent reactions. researchgate.net While the application of machine learning to predict reaction performance is a growing field, its use in the context of perfluoroalkyl iodide reactions is still emerging. princeton.eduucla.edu

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane, and how do fluorination methods influence yield?

Methodological Answer:

Synthesis typically involves radical fluorination or nucleophilic substitution. For example:

- Radical Fluorination: Fluorinating agents like CoF₃ or XeF₂ can replace hydrogen atoms in iodopentane precursors under controlled conditions (e.g., UV irradiation). Challenges include managing exothermic reactions and iodine stability.

- Nucleophilic Substitution: Using KI in fluorinated solvents (e.g., HFIP) to substitute hydroxyl or halide groups with iodine.

Purification:

- Fractional Distillation: Effective due to the compound’s high volatility (boiling point ~120–150°C, estimated via analogy to similar fluorocarbons in ).

- HPLC with Fluorinated Stationary Phases: Ensures separation from perfluorinated byproducts .

Key Considerations:

- Monitor iodine’s susceptibility to elimination under harsh conditions.

- Use inert atmospheres (N₂/Ar) to prevent oxidative degradation .

Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

Validation:

- Cross-reference with computational spectra (e.g., DFT-calculated ¹⁹F shifts) to resolve ambiguities .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

| Factor | Impact | Recommended Protocol |

|---|---|---|

| Light | UV-induced C-I bond cleavage | Store in amber glass, away from UV sources. |

| Temperature | Thermal decomposition above 80°C | Refrigerate (4°C) for long-term storage. |

| Moisture | Hydrolysis of C-I bond | Use desiccants (e.g., molecular sieves) in sealed containers . |

Experimental Validation:

Advanced Research Questions

What mechanistic insights explain iodine’s role in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Theoretical Framework: Density Functional Theory (DFT) studies reveal iodine’s polarizable electron cloud facilitates SN2 mechanisms, while bulky fluorinated chains favor SN1 pathways .

- Experimental Validation:

Contradictions in Literature:

- Discrepancies in activation energies may arise from solvent polarity (e.g., fluorinated solvents vs. DMSO). Reconcile via multivariate analysis (e.g., factorial design in ).